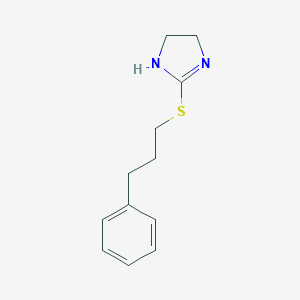
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, which is a well-known compound in the field of medicinal chemistry. The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods, and it has been found to possess unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may exhibit its anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess unique biochemical and physiological effects. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate in lab experiments is its potent antitumor activity. This makes it a valuable tool for the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate. One of the major areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new synthetic methods for the production of this compound may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods. One of the most common methods involves the reaction of 2,6-dibromo-3,4,5-trimethoxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate.
Aplicaciones Científicas De Investigación
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Propiedades
Nombre del producto |
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate |
|---|---|
Fórmula molecular |
C17H15Br2FO5 |
Peso molecular |
478.1 g/mol |
Nombre IUPAC |
(4-fluorophenyl)methyl 2,6-dibromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H15Br2FO5/c1-22-14-12(18)11(13(19)15(23-2)16(14)24-3)17(21)25-8-9-4-6-10(20)7-5-9/h4-7H,8H2,1-3H3 |
Clave InChI |
XINNXAJUWWBDCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC |
SMILES canónico |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)





![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)




![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)